molecular formula C22H19ClN2O6S2 B11478220 2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide

2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide

Cat. No.: B11478220
M. Wt: 507.0 g/mol
InChI Key: SSCKCWPOWOKVDC-UHFFFAOYSA-N
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Description

2-{5-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]-2-METHOXYPHENOXY}ACETAMIDE is a complex organic compound that features a thienopyridine core structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of various functional groups, including a chlorobenzenesulfonyl moiety and a methoxyphenoxy group, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-{5-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]-2-METHOXYPHENOXY}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is introduced via a sulfonylation reaction, typically using chlorobenzenesulfonyl chloride as the sulfonylating agent.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through an etherification reaction, using a suitable methoxyphenol derivative.

    Final Coupling and Amide Formation: The final step involves coupling the intermediate with an appropriate acetamide derivative to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-{5-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]-2-METHOXYPHENOXY}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-{5-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]-2-METHOXYPHENOXY}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool in chemical biology to study the mechanisms of action of sulfonyl-containing drugs.

    Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{5-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]-2-METHOXYPHENOXY}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Similar compounds to 2-{5-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]-2-METHOXYPHENOXY}ACETAMIDE include other thienopyridine derivatives and sulfonyl-containing compounds. Some examples are:

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents, such as 2-{5-[3-(4-METHYLBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]-2-METHOXYPHENOXY}ACETAMIDE.

    Sulfonyl-Containing Compounds: Other compounds with sulfonyl groups, such as 4-CHLOROBENZENESULFONYL CHLORIDE and 4-CHLOROBENZENESULFONAMIDE.

The uniqueness of 2-{5-[3-(4-CHLOROBENZENESULFONYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL]-2-METHOXYPHENOXY}ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C22H19ClN2O6S2

Molecular Weight

507.0 g/mol

IUPAC Name

2-[5-[3-(4-chlorophenyl)sulfonyl-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl]-2-methoxyphenoxy]acetamide

InChI

InChI=1S/C22H19ClN2O6S2/c1-30-16-7-2-12(8-17(16)31-10-19(24)26)15-9-20(27)25-21-18(11-32-22(15)21)33(28,29)14-5-3-13(23)4-6-14/h2-8,11,15H,9-10H2,1H3,(H2,24,26)(H,25,27)

InChI Key

SSCKCWPOWOKVDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl)OCC(=O)N

Origin of Product

United States

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